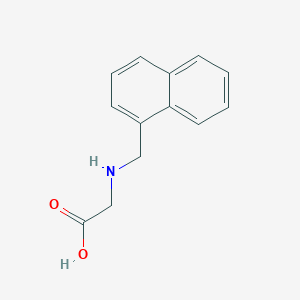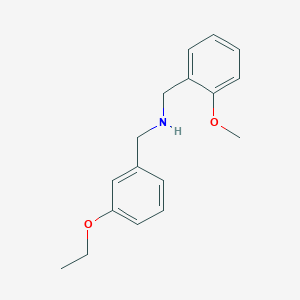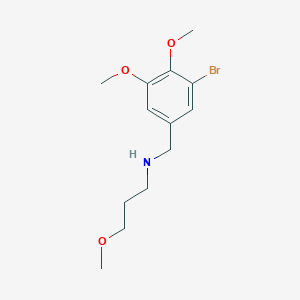![molecular formula C17H16N4O B268107 N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as PMPB, is a small molecule that has been extensively studied for its potential therapeutic applications. PMPB is a selective inhibitor of the G protein-coupled receptor kinase 2 (GRK2), which plays a critical role in regulating cellular signaling pathways. In
Wirkmechanismus
N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is a selective inhibitor of GRK2, which plays a critical role in regulating cellular signaling pathways. GRK2 is involved in the desensitization of G protein-coupled receptors (GPCRs), which are involved in many physiological processes. N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine inhibits GRK2 by binding to its active site, preventing it from phosphorylating and desensitizing GPCRs. This leads to prolonged activation of GPCRs and downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine are primarily mediated through its inhibition of GRK2. N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to increase the activity of GPCRs, leading to increased intracellular signaling and downstream physiological effects. In addition, N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to improve cardiac function, reduce cardiac hypertrophy, lower blood pressure, and improve glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine for lab experiments is its high specificity and selectivity for GRK2. This allows researchers to study the effects of GRK2 inhibition on specific cellular signaling pathways and physiological processes. However, one limitation of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over long periods of time.
Zukünftige Richtungen
There are several future directions for research on N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine. One area of interest is the development of more potent and selective GRK2 inhibitors that can be used for therapeutic applications. Another area of interest is the study of the downstream signaling pathways that are affected by GRK2 inhibition, particularly in the context of different diseases. Finally, there is a need for further research on the safety and toxicity of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, particularly in the context of long-term use.
Synthesemethoden
The synthesis of N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine involves a multi-step process that includes the reaction of 3-pyridinylmethanol with 3-(2-pyrimidinyloxy)benzyl chloride in the presence of a base, followed by purification using column chromatography. The final product is obtained as a white powder with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been extensively studied for its potential therapeutic applications in various diseases, including heart failure, hypertension, and diabetes. N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to improve cardiac function and reduce cardiac hypertrophy in animal models of heart failure. In addition, N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to lower blood pressure in hypertensive rats and improve glucose tolerance in diabetic mice.
Eigenschaften
Produktname |
N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine |
|---|---|
Molekularformel |
C17H16N4O |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
N-(pyridin-3-ylmethyl)-1-(3-pyrimidin-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C17H16N4O/c1-4-14(11-19-13-15-5-2-7-18-12-15)10-16(6-1)22-17-20-8-3-9-21-17/h1-10,12,19H,11,13H2 |
InChI-Schlüssel |
AFKCXVOFVHJEPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-methoxynaphthalen-1-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268037.png)



![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)

![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)
